2-Octenoyl carnitine

描述

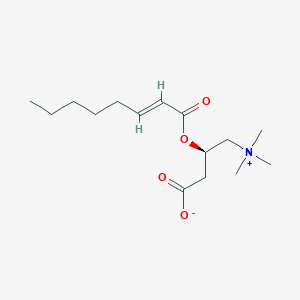

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSHAHDSFZXVCT-WTNCMQEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025437 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152064-94-3 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Interconversions of 2 Octenoyl Carnitine

Role of Carnitine Acyltransferases in 2-Octenoyl Carnitine Formation

Carnitine acyltransferases are central to the esterification of fatty acids with carnitine. This conjugation is essential for transporting certain fatty acid derivatives across cellular membranes, particularly into the mitochondria for complete oxidation.

Carnitine O-octanoyltransferase (CROT), also known as carnitine octanoyltransferase, is a key enzyme predominantly localized within peroxisomes hmdb.canih.govwikipedia.orgfrontiersin.orgfrontiersin.org. CROT is characterized by its preference for medium-chain fatty acyl-CoA esters, including octanoyl-CoA, and its role in the reversible transfer of these acyl groups to L-carnitine, forming acyl-L-carnitines hmdb.cawikipedia.orgresearchgate.net. This enzymatic activity is critical for the metabolism of medium-chain fatty acids that undergo partial oxidation within the peroxisome. Specifically, peroxisomal beta-oxidation processes very long-chain fatty acids (VLCFAs) and medium-chain unsaturated fatty acids, shortening them into medium-chain acyl-CoA derivatives, such as octanoyl-CoA researchgate.netnih.govfrontiersin.orgfrontiersin.orguoanbar.edu.iqcuni.cz. CROT then esterifies these medium-chain acyl-CoAs with carnitine, producing medium-chain acylcarnitines like this compound. This conversion is vital for the subsequent transport of these partially oxidized fatty acid intermediates from the peroxisome to the mitochondria for complete oxidation nih.govfrontiersin.orgfrontiersin.orgmdpi.com.

Table 1: Carnitine Acyltransferases and Their Properties

| Enzyme Name | EC Number | Primary Localization | Preferred Substrate Chain Length | Key Role in Fatty Acid Metabolism |

| Carnitine O-Octanoyltransferase (CROT) | 2.3.1.137 | Peroxisomes | Medium-chain (C5-C12) | Catalyzes the reversible transfer of medium- and long-chain acyl groups from acyl-CoA to carnitine, facilitating the export of partially oxidized fatty acids from peroxisomes to mitochondria. hmdb.canih.govwikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com |

| Carnitine Acetyltransferase (CRAT) | 2.3.1.4 | Mitochondria (matrix), Nucleus, Peroxisomes | Short-chain (C2-C4) | Primarily involved in the reversible transfer of acetyl groups between acetyl-CoA and carnitine, buffering acetyl-CoA levels and facilitating transport. mdpi.comugr.esfaimallusr.comnih.gov |

| Carnitine Palmitoyltransferase 1 (CPT1) | 2.3.1.21 | Outer Mitochondrial Membrane | Long-chain (C12-C18) | Catalyzes the rate-limiting step of the carnitine shuttle, transferring long-chain acyl groups from acyl-CoA to carnitine for mitochondrial import. Inhibited by malonyl-CoA. aocs.orgnih.govresearchgate.netannualreviews.orgmdpi.comnih.govwikipedia.orgprospectivedoctor.commdpi.comcocukmetabolizma.commdpi.com |

| Carnitine Palmitoyltransferase 2 (CPT2) | 2.3.1.21 | Inner Mitochondrial Membrane | Long-chain (C12-C18) | Catalyzes the reverse reaction of CPT1 within the mitochondrial matrix, converting acyl-carnitine back to acyl-CoA to enter β-oxidation. nih.govaocs.orgnih.govresearchgate.netannualreviews.orgmdpi.comnih.govwikipedia.orgprospectivedoctor.commdpi.comcocukmetabolizma.commdpi.com |

While CROT specializes in medium-chain fatty acids within peroxisomes, other carnitine acyltransferases play distinct roles in fatty acid metabolism. Carnitine acetyltransferase (CRAT) primarily handles short-chain acyl groups and is found in various cellular compartments, including the mitochondrial matrix, nucleus, and peroxisomes, where it buffers acetyl-CoA levels mdpi.comugr.esfaimallusr.com. In contrast, carnitine palmitoyltransferases 1 (CPT1) and 2 (CPT2) are integral to the mitochondrial carnitine shuttle, which is essential for the transport of long-chain fatty acids across the mitochondrial membranes aocs.organnualreviews.orgmdpi.comnih.govwikipedia.orgcocukmetabolizma.commdpi.com. CPT1, located on the outer mitochondrial membrane, esterifies long-chain acyl-CoAs with carnitine, while CPT2, on the inner mitochondrial membrane, reverses this process to allow acyl-CoA entry into mitochondrial beta-oxidation aocs.orgmdpi.comcocukmetabolizma.com. The substrate specificity and compartmentalization of these enzymes ensure that fatty acids of different chain lengths are directed to the appropriate oxidation pathways, with CROT specifically managing the peroxisomal processing of medium-chain fatty acids.

Precursors and Downstream Metabolites in Fatty Acid Oxidation Pathways

The primary precursors for this compound formation are medium-chain unsaturated fatty acids, which undergo partial beta-oxidation within peroxisomes. This process generates medium-chain acyl-CoA intermediates, such as octanoyl-CoA researchgate.netnih.govfrontiersin.orgfrontiersin.orguoanbar.edu.iqcuni.cz. For instance, the peroxisomal oxidation of longer-chain unsaturated fatty acids can yield octenoyl-CoA derivatives. These medium-chain acyl-CoAs are then acted upon by CROT, which esterifies them with carnitine to form medium-chain acylcarnitines, including this compound hmdb.canih.govwikipedia.orgfrontiersin.orgfrontiersin.org. These acylcarnitines serve as transport forms, facilitating the movement of these fatty acid metabolites from the peroxisomes to the mitochondria. Once in the mitochondria, they can be further processed through mitochondrial beta-oxidation pathways to generate acetyl-CoA, NADH, and FADH2, which are then utilized in the citric acid cycle and oxidative phosphorylation for ATP production frontiersin.orgmdpi.comannualreviews.org.

Table 2: Comparison of Peroxisomal and Mitochondrial Fatty Acid Beta-Oxidation

| Feature | Peroxisomes | Mitochondria |

| Primary Role | Partial oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids (BCFAs), and some unsaturated fatty acids. | Complete oxidation of medium- and short-chain fatty acids (MCFAs, SCFAs). |

| Substrate Handling | VLCFAs (>C20), BCFAs, unsaturated fatty acids (e.g., C16:1-C22:1). frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orguoanbar.edu.iqcuni.czmdpi.comkuleuven.be | MCFAs (C6-C12), SCFAs (C2-C4). nih.govfrontiersin.orguoanbar.edu.iqmdpi.comaocs.org |

| Carnitine Involvement | CROT facilitates export of medium-chain acyl-CoAs as acyl-carnitines. hmdb.canih.govwikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.net | CPT1/CPT2 and CACT mediate import of long-chain acyl-carnitines for β-oxidation. aocs.organnualreviews.orgmdpi.comnih.govwikipedia.orgprospectivedoctor.comcocukmetabolizma.commdpi.com |

| End Products | Acetyl-CoA, propionyl-CoA, medium-chain acyl-CoAs (e.g., octanoyl-CoA). researchgate.netfrontiersin.orgfrontiersin.orguoanbar.edu.iqcuni.cz | Acetyl-CoA, NADH, FADH2. frontiersin.orguoanbar.edu.iqmdpi.comaocs.organnualreviews.org |

| Hydrogen Peroxide | Produces H2O2 in the first step of β-oxidation, which is then detoxified by catalase. uoanbar.edu.iqcuni.cz | Does not produce H2O2; FADH2 directly enters the electron transport chain. |

Mechanisms of Acyl-Group Esterification and De-esterification

The core mechanism for the formation and interconversion of acylcarnitines, including this compound, involves the reversible enzymatic transfer of acyl groups. Carnitine acyltransferases catalyze the esterification reaction where an acyl-CoA ester reacts with free carnitine to form an acyl-carnitine ester and free CoA hmdb.cawikipedia.orgugr.esfaimallusr.comresearchgate.netwikipedia.orgprospectivedoctor.comcocukmetabolizma.com. This reaction is energetically favorable and readily reversible, allowing for the dynamic interconversion between acyl-CoA and acyl-carnitine forms.

This reversible process is fundamental to the carnitine shuttle system. For example, CROT esterifies medium-chain acyl-CoAs with carnitine in peroxisomes, producing medium-chain acylcarnitines for transport. Conversely, de-esterification occurs when acyl-carnitines are reconverted to acyl-CoAs by the same or related enzymes, making the acyl group available for further metabolic processing, such as beta-oxidation within the mitochondria wikipedia.orgfrontiersin.orgwikipedia.orgprospectivedoctor.comcocukmetabolizma.com. The specific acyltransferases involved, like CROT for medium-chain fatty acids, determine the chain length and type of acyl group that can be esterified and de-esterified.

List of All Compound Names Mentioned:

this compound

Octanoyl-CoA

L-Carnitine

Acyl-CoA

Acyl-L-Carnitine

CoA

Carnitine O-Octanoyltransferase (CROT)

Carnitine Acetyltransferase (CRAT)

Carnitine Palmitoyltransferase 1 (CPT1)

Carnitine Palmitoyltransferase 2 (CPT2)

Very Long-Chain Fatty Acids (VLCFAs)

Branched-Chain Fatty Acids (BCFAs)

Medium-Chain Fatty Acids (MCFAs)

Short-Chain Fatty Acids (SCFAs)

Acetyl-CoA

Propionyl-CoA

NADH

FADH2

Malonyl-CoA

Acylcarnitine

Physiological and Pathophysiological Roles of 2 Octenoyl Carnitine

Contribution to Mitochondrial Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation (mFAO) is a primary pathway for generating ATP, particularly during fasting or increased energy demand. Acylcarnitines, including 2-octenoyl carnitine, are key intermediates in this process, facilitating the transport of fatty acyl groups into the mitochondrial matrix.

Transport across Mitochondrial Membranes

The transport of fatty acids into the mitochondrial matrix for beta-oxidation is mediated by the carnitine shuttle system. This system involves several key enzymes and transporters. Long-chain fatty acids are first activated to acyl-CoA in the cytosol. This acyl-CoA is then converted to an acylcarnitine by carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane. Acylcarnitines, including this compound, are then transported across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) mdpi.commdpi.comlibretexts.orgresearchgate.netwikipedia.org. Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reconverts the acylcarnitine back to acyl-CoA, which then enters the beta-oxidation spiral mdpi.comlibretexts.orgresearchgate.netoup.comfrontiersin.orguniprot.org. Medium-chain fatty acids, such as octanoic acid, can also enter mitochondria, and their octanoyl-CoA form is converted to octanoyl-carnitine for transport. Notably, the transport of medium-chain fatty acids and their derivatives into mitochondria is generally considered less dependent on CPT1 and CACT compared to long-chain fatty acids, as they can more readily cross mitochondrial membranes oup.comfrontiersin.orgwjgnet.com. However, carnitine derivatives are still involved in their efficient mitochondrial oxidation frontiersin.orgwjgnet.commdpi.comresearchgate.net.

Substrate Utilization in Mitochondrial Respiration Models

Studies utilizing isolated mitochondria have investigated the role of various acylcarnitines as substrates for respiration. Octanoyl-carnitine has been used in respirometry assays to assess mitochondrial function. For instance, in mouse kidney mitochondria, octanoyl-carnitine, when supplied with supporting substrates like succinate, significantly stimulates state 3 respiration (ATP synthesis-coupled) mdpi.commdpi.com. Similarly, in skeletal muscle mitochondria, octanoyl-carnitine has been used to evaluate mitochondrial substrate sensitivity and maximal oxidative capacity wjgnet.comnih.govoup.com. Research indicates that while octanoyl-carnitine (representing medium-chain fatty acids) can be oxidized by mitochondria, its oxidation, like that of longer-chain fatty acids, is enhanced by the presence of carnitine and can be influenced by co-substrates wjgnet.commdpi.commdpi.commitophysiology.org.

Involvement in Peroxisomal Fatty Acid Metabolism

Peroxisomes play a crucial role in the initial breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which cannot be directly metabolized by mitochondria libretexts.orgfrontiersin.orgphysiology.orgresearchgate.net. This partial oxidation within peroxisomes leads to the production of shorter-chain fatty acyl-CoA derivatives, such as octanoyl-CoA.

Export of Shortened Fatty Acids from Peroxisomes

To complete their oxidation, these peroxisomally-derived shorter-chain fatty acyl-CoA molecules, including octanoyl-CoA, are converted into their carnitine esters. This conversion is catalyzed by peroxisomal carnitine acetyltransferase (CrAT) for short-chain acyl-CoAs and carnitine octanoyltransferase (CrOT) for medium- and long-chain fatty acyl groups physiology.orgresearchgate.netresearchgate.netnih.gov. These acyl-carnitine derivatives, such as this compound, are then exported from the peroxisome, likely to the mitochondria, to undergo further beta-oxidation frontiersin.orgphysiology.orgresearchgate.netresearchgate.netnih.gov. This process allows for the complete catabolism of fatty acids that cannot be directly handled by the mitochondria.

Regulation of Cellular Energy Metabolism and Metabolic Flexibility

Acylcarnitines, including this compound, are involved in regulating cellular energy metabolism and maintaining metabolic flexibility. Metabolic flexibility refers to the cell's ability to switch between different fuel sources (e.g., carbohydrates and fats) in response to changing energy demands. Carnitine acetyltransferase (CRAT), which interconverts acetyl-CoA and carnitine to acetyl-carnitine, plays a role in buffering acetyl-CoA levels and supporting metabolic flexibility. By facilitating the transfer of acetyl groups, CRAT helps prevent acetyl-CoA accumulation, which can inhibit key metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH) mdpi.comnih.govresearchgate.netnih.gov. This buffering capacity allows cells to efficiently adapt to fluctuating energy demands and optimize fuel utilization. Disruptions in carnitine metabolism, leading to altered acylcarnitine profiles, have been associated with impaired metabolic flexibility, particularly in conditions like obesity and type 2 diabetes vt.edu.

Role in Acetyl-CoA Homeostasis and Epigenetic Modulation

Carnitine acyltransferases, including CRAT, are instrumental in maintaining acetyl-CoA homeostasis. They achieve this by converting excess acetyl-CoA into acetyl-carnitine, a process that prevents the disruptive accumulation of acetyl-CoA within the cell mdpi.comnih.govresearchgate.net. This buffering mechanism is crucial for the smooth functioning of various metabolic pathways.

Furthermore, emerging research suggests a link between carnitine metabolism and epigenetic regulation. Acetyl-carnitine, formed from acetyl-CoA and carnitine, has been implicated in modulating gene expression through histone acetylation. Acetyl-carnitine can donate acetyl groups to histones and transcription factors, influencing chromatin structure and gene transcription nih.govresearchgate.net. This suggests that the availability and metabolism of acylcarnitines, including those derived from medium-chain fatty acids, can indirectly influence cellular responses and gene expression patterns by impacting the pool of acetyl groups available for epigenetic modifications. Lipid-derived acetyl-CoA, which can be influenced by fatty acid oxidation, has been shown to be a significant source of carbon for histone acetylation, even in the presence of glucose researchgate.net.

Participation in Detoxification Pathways

Acylcarnitines play a significant role in cellular detoxification by acting as a mechanism to manage and remove excess or potentially harmful acyl groups from metabolic pathways. This function is crucial for maintaining cellular homeostasis, particularly under conditions of metabolic stress or when there are disruptions in normal metabolic processes, such as fatty acid oxidation ( nih.gov, metwarebio.com, wikipedia.org, researchgate.net, researchgate.net).

The process generally involves the esterification of acyl-CoA intermediates with carnitine. These acyl-CoA molecules are generated during various metabolic processes, including the breakdown of fatty acids and amino acids. If these acyl-CoA intermediates accumulate, they can interfere with cellular functions and lead to toxicity by "trapping" free coenzyme A (CoA), which is essential for numerous metabolic reactions ( metwarebio.com, nih.gov, researchgate.net). By conjugating with carnitine, acyl-CoA is converted into acylcarnitines. This conversion serves to sequester the reactive acyl group, forming a more stable and transportable ester.

This compound, as a medium-chain acylcarnitine, participates in this broader detoxification system. Medium-chain acylcarnitines, in general, are formed through the action of specific carnitine acyltransferases, such as carnitine octanoyltransferase (CROT), which is involved in the metabolism of medium-chain acyl-CoA derivatives ( hmdb.ca, mdpi.com). These acylcarnitines are then either transported out of specific cellular compartments, like mitochondria or peroxisomes, or excreted from the body, primarily via the urine and bile ( nih.gov). This excretion pathway is a key route for eliminating excess acyl groups and preventing their detrimental accumulation within cells ( nih.gov, wikipedia.org).

In conditions such as inborn errors of metabolism affecting fatty acid oxidation, the accumulation of specific acyl-CoA intermediates is a hallmark. The conversion of these accumulating acyl-CoAs into their corresponding acylcarnitines and their subsequent excretion is a critical compensatory detoxification mechanism ( metwarebio.com). While research often discusses acylcarnitines collectively in this context, specific medium-chain acylcarnitines like this compound are recognized as markers that can reflect disruptions in fatty acid metabolism and, by extension, the efficiency of these detoxification pathways ( hmdb.ca).

Table 1: Acylcarnitine Detoxification Mechanism

| Process Component | Description | Role in Detoxification | Primary Excretion Route |

| Acyl-CoA Intermediates | Reactive molecules formed from fatty acid and amino acid metabolism. | Can accumulate and trap free Coenzyme A (CoA), disrupting cellular energy production and leading to toxicity if not managed. | N/A |

| Carnitine Conjugation | Esterification of acyl-CoA with carnitine, forming acylcarnitines. | Temporarily sequesters reactive acyl groups, creating stable, transportable molecules that prevent CoA trapping and mitigate direct acyl-CoA toxicity. | N/A |

| Key Enzymes Involved | Carnitine Octanoyltransferase (CROT) for medium-chain acylcarnitines; Carnitine Acetyltransferase (CRAT); Carnitine Palmitoyltransferases (CPT1, CPT2). | Catalyze the formation of acylcarnitines from acyl-CoAs, facilitating their removal from metabolically active sites. | N/A |

| This compound | A specific medium-chain acylcarnitine. | Represents the conjugation of an octenoyl group with carnitine, contributing to the overall detoxification of medium-chain fatty acid metabolites. | Urine, Bile |

| Cellular/Systemic Export | Transport of acylcarnitines out of mitochondria/peroxisomes into the cytosol, or from cells into circulation, bile, and urine. | Facilitates the removal of detoxified acyl groups from critical cellular compartments and the body, preventing intracellular buildup. | Urine, Bile |

Research Findings Summary:

Acylcarnitines as Detoxification Agents: Acylcarnitines are established to serve as a detoxification pathway by binding excess acyl groups, thereby preventing the accumulation of potentially toxic acyl-CoA intermediates and freeing up essential coenzyme A ( metwarebio.com, wikipedia.org, researchgate.net).

Excretion as a Detoxification Route: The presence of acylcarnitines in bile and urine suggests that their efflux serves as a detoxification process, facilitating the elimination of these conjugated acyl groups from the body ( nih.gov).

Role of Medium-Chain Acylcarnitines: Medium-chain acylcarnitines, including this compound, are involved in this detoxification system. They can be markers for inherited disorders of fatty acid metabolism where detoxification mechanisms are compromised ( hmdb.ca).

Enzymatic Basis: Enzymes such as Carnitine Octanoyltransferase (CROT) are implicated in the formation of medium-chain acylcarnitines, linking them to the management of medium-chain fatty acid metabolism and detoxification processes ( hmdb.ca, mdpi.com).

Compound Name List:

this compound

Carnitine

Acyl-CoA

Acylcarnitine

Octenoyl-CoA

Coenzyme A (CoA)

Carnitine octanoyltransferase (CROT)

Carnitine acetyltransferase (CRAT)

Carnitine palmitoyltransferase I (CPT1)

Carnitine palmitoyltransferase II (CPT2)

Enzymology and Molecular Mechanisms

Kinetic and Structural Aspects of Carnitine O-Octanoyltransferase (CROT)

Carnitine O-octanoyltransferase (CROT), also known as carnitine medium-chain acyltransferase, is a pivotal enzyme in the metabolism of 2-octenoyl carnitine. wikipedia.org It is primarily located in peroxisomes and catalyzes the reversible transfer of an octenoyl group from coenzyme A (CoA) to L-carnitine, forming this compound and free CoA. wikipedia.orgnih.gov This reaction is crucial for exporting medium-chain fatty acids, which are products of peroxisomal beta-oxidation of very-long-chain fatty acids, to the mitochondria for their complete oxidation. nih.govnih.gov

Substrate Specificity and Catalytic Efficiency

CROT exhibits a preference for medium-chain acyl-CoAs, typically those with acyl chains ranging from 6 to 10 carbons in length. uniprot.orgmdpi.com While its canonical substrate is the saturated octanoyl-CoA, the enzyme can also process a variety of other acyl-CoAs, including unsaturated and branched-chain variants. wikipedia.org Studies on recombinant human CROT have demonstrated its broad specificity for short-to-medium length acyl chains. nih.gov The enzyme shows the highest activity with substrates having C6 to C10 chain lengths. uniprot.org

The catalytic efficiency (kcat/KM) of CROT varies with the acyl-CoA substrate. While specific kinetic data for 2-octenoyl-CoA is not extensively detailed in available literature, the enzyme's recognized function in processing products of peroxisomal beta-oxidation implies its capability to handle unsaturated medium-chain acyl-CoAs like 2-octenoyl-CoA. nih.gov Peroxisomal beta-oxidation of very-long-chain fatty acids generates medium-chain acyl-CoAs, which are then substrates for CROT. nih.gov

Table 1: Substrate Range of Carnitine O-Octanoyltransferase (CROT)

| Substrate Class | Specific Examples | Role of CROT |

|---|---|---|

| Medium-Chain Acyl-CoAs | Octanoyl-CoA, Hexanoyl-CoA | Primary substrates, efficiently converted to their carnitine esters. wikipedia.orguniprot.org |

| Short-Chain Acyl-CoAs | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Can be processed by CROT, though it shows less preference compared to medium-chain substrates. wikipedia.orgnih.gov |

| Branched-Chain Acyl-CoAs | 4,8-dimethylnonanoyl-CoA | CROT facilitates the metabolism of these derivatives from pristanic acid oxidation. wikipedia.org |

| Unsaturated Acyl-CoAs | 2-Octenoyl-CoA | Implied substrate, as it's an intermediate in the beta-oxidation of longer unsaturated fatty acids. |

Active Site Characterization

The three-dimensional structure of CROT has been elucidated through X-ray crystallography, revealing key features of its active site that determine substrate specificity. nih.govresearchgate.net The enzyme is composed of two domains, with the active site located at their interface within a tunnel that extends through the protein. nih.gov This tunnel has distinct binding sites for carnitine and the acyl-CoA. researchgate.net

A critical residue for catalysis in all carnitine acyltransferases, including CROT, is a histidine. wikipedia.orgnih.gov In human CROT, this catalytic residue is Histidine 327. nih.gov Site-directed mutagenesis studies where this histidine is replaced (e.g., with alanine) result in the inactivation of the enzyme's catalytic activity. nih.gov

The acyl-group binding pocket of CROT is larger and more hydrophobic compared to that of carnitine acetyltransferase (CrAT), which prefers short-chain acyl groups. nih.gov This difference in the binding pocket allows CROT to accommodate the longer, extended conformation of an octanoyl group. nih.gov Specific amino acid residues, such as Gly-553 in mouse CROT, are crucial for defining the size of this pocket and, consequently, the preference for medium-chain acyl groups. nih.gov The binding of the acyl chain is stabilized by hydrophobic residues, while the carnitine molecule is held in place by a network of hydrogen bonds. wikipedia.orgresearchgate.net

Table 2: Key Residues in the Active Site of Mouse CROT

| Residue | Location/Role | Significance |

|---|---|---|

| His-327 | Catalytic Center | Essential for the acyl-group transfer reaction. wikipedia.orgnih.gov |

| Gly-553 | Acyl-Binding Pocket | Mutation can alter substrate preference between short- and medium-chain acyl groups. nih.gov |

| Cys-323 & Met-335 | Bottom of Acyl-Binding Pocket | Assume dual conformations upon substrate binding; Met-335 is suggested to be important for catalysis. nih.gov |

| Arg-505 | Carnitine Binding Site | Forms an electrostatic interaction with the carboxylate group of carnitine. researchgate.net |

Role of Carnitine/Acylcarnitine Translocase (CACT)

Once this compound is formed in the peroxisome, its subsequent transport into the mitochondrial matrix for beta-oxidation is mediated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20. wikipedia.orgnih.gov CACT is an integral protein of the inner mitochondrial membrane. wikipedia.orgmedlineplus.gov Its primary function is to facilitate the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgnih.gov

CACT acts as an antiporter, ensuring a strict 1:1 exchange of acylcarnitine for carnitine. wikipedia.org This transporter is crucial for the carnitine shuttle, a system responsible for moving long- and medium-chain fatty acids into the mitochondria for energy production. nih.govnih.gov CACT has a broad substrate specificity, transporting acylcarnitines with various chain lengths, from short-chain (like acetylcarnitine) to long-chain derivatives. uniprot.orgrarediseasegenes.com Therefore, this compound, as a medium-chain acylcarnitine, is a substrate for CACT. A deficiency in CACT function impairs the mitochondrial oxidation of these fatty acids, leading to their accumulation and severe metabolic disorders. medlineplus.govnih.gov

Regulation of Enzyme Activities Involved in this compound Metabolism

The metabolism of this compound is regulated through the modulation of the key enzymes and transporters involved. The activity of CROT and the expression of the SLC25A20 gene (encoding CACT) are subject to metabolic control.

One known inhibitor of CROT activity is malonyl-CoA, which is a key regulator of fatty acid oxidation. wikipedia.orguam.es This inhibition suggests a mechanism to coordinate peroxisomal and mitochondrial fatty acid metabolism with fatty acid synthesis. mdpi.com

The expression and activity of CACT are also regulated by hormonal and nutritional states. For example, thyroid hormones have been shown to increase the rate of acylcarnitine transport in heart mitochondria, indicating a positive regulation of CACT activity. mdpi.com This allows for increased fatty acid oxidation to meet higher energy demands. mdpi.com

Research Models and Experimental Systems for 2 Octenoyl Carnitine Studies

In Vitro Cellular Models

Cellular models provide a reductionist approach to study the specific molecular functions of enzymes and transporters involved in 2-Octenoyl carnitine metabolism, free from the systemic complexities of a whole organism.

A key enzyme in the formation of this compound is carnitine O-octanoyltransferase (CROT), which is located in peroxisomes and catalyzes the transfer of medium-chain fatty acyl groups from coenzyme A to L-carnitine. nih.gov Research utilizing HepG2 cells has demonstrated the direct impact of CROT on fatty acid pools. Overexpression of CROT in HepG2 cells leads to a decrease in intracellular medium-chain fatty acids, the precursors for compounds like this compound. nih.gov Conversely, knockdown of CROT in these cells results in the opposite effect. nih.gov These findings underscore the utility of hepatic cell lines in dissecting the specific enzymatic steps that govern the levels of this compound.

Table 1: Research Findings in Hepatic Cell Lines

| Cell Line | Experimental Focus | Key Findings | Reference(s) |

|---|---|---|---|

| HepG2 | Fatty Acid Oxidation | Used to study the effects of various compounds on fatty acid metabolism and CPT1 expression. | nih.govresearchgate.net |

Malignant glioma cell lines, particularly U87MG, have emerged as important models for studying cancer cell metabolism, including the utilization of alternative energy sources like acetyl-L-carnitine (LAC), especially under glucose-limited conditions. frontiersin.org While investigating how exogenous LAC contributes to the intracellular acetyl-CoA pool, researchers made a significant discovery regarding the role of CROT. frontiersin.org

It was initially hypothesized that the cytosolic enzyme carnitine acetyltransferase (CRAT) would be responsible for converting LAC to acetyl-CoA. frontiersin.org However, experiments using CRAT-knockout U87MG cells revealed they were unimpaired in their ability to assimilate LAC. nih.gov Subsequent investigation identified CROT as the key enzyme in this process, indicating an unexpected role for peroxisomes in the efficient utilization of LAC in these cancer cells. frontiersin.org This research highlights the importance of glioma cell models in uncovering novel metabolic pathways and enzyme functions directly related to carnitine acyltransferases that produce medium-chain acylcarnitines. frontiersin.orgnih.gov

Table 2: Research Findings in Glioma Cell Models

| Cell Line | Experimental Focus | Key Findings | Reference(s) |

|---|---|---|---|

| U87MG | Acetyl-L-carnitine (LAC) Metabolism | Exogenous LAC robustly contributes to intracellular acetyl-CoA pools, particularly under glucose limitation. | frontiersin.orgnih.gov |

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects of metabolic perturbations related to this compound, offering insights into physiology and disease that cannot be replicated in vitro.

To investigate the in vivo function of CROT, researchers have developed genetically modified mice lacking this enzyme (Crot-/-). criver.comnih.gov These CROT-deficient mice serve as a direct model to study the consequences of disrupted medium-chain acylcarnitine synthesis. nih.gov While homozygous null mice exhibit normal gross anatomy, their metabolic profile is significantly altered. dzl.de

Metabolomic analysis of liver and plasma from CROT-deficient mice revealed significant changes in lipid biology. criver.com A key finding was that the absence of CROT leads to an increase in omega-3 fatty acids, such as EPA, DPA, and DHA, in the liver. criver.com These results suggest that CROT plays a role in regulating the levels of these anti-inflammatory molecules. criver.comfraunhofer.de Furthermore, these studies have linked CROT to vascular calcification, with systemic deletion of CROT reducing calcification in atherosclerotic mouse models. nih.govfraunhofer.de This model is crucial for understanding the systemic role of CROT and, by extension, the metabolic network in which this compound participates. nih.gov

Table 3: Research Findings in CROT-Deficient Mice

| Animal Model | Genetic Modification | Key Metabolic Findings | Pathophysiological Relevance | Reference(s) |

|---|

Animal models of diabetes induced by streptozotocin (B1681764) (STZ) are widely used to study metabolic dysregulation, including alterations in carnitine homeostasis. dovepress.comfrontiersin.org STZ-induced diabetes in rats leads to a state of carnitine insufficiency, which is associated with cardiac dysfunction. dovepress.comnih.gov This model provides a platform to test the effects of specific acylcarnitines on metabolic outcomes.

In studies using a similar model of experimental diabetic ketoacidosis (alloxan-induced diabetes), various medium-chain acylcarnitine esters were tested for their antiketogenic capacity. clinexprheumatol.org Among the hexanoyl, octanoyl, and decanoyl esters of (+)-carnitine, (+)-octanoylcarnitine exhibited the greatest hypoketonemic potential when tested in vivo in diabetic rats. clinexprheumatol.org The compound was found to be effective in reversing severe ketoacidosis. clinexprheumatol.org These findings demonstrate the utility of metabolic stress models in evaluating the direct physiological effects of this compound and related compounds. clinexprheumatol.org

Table 4: Research Findings in Metabolic Stress Models

| Animal Model | Condition | Compound Tested | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alloxan-Diabetic Rat | Experimental Diabetic Ketoacidosis | (+)-Octanoylcarnitine | Exhibited the most potent hypoketonemic effect compared to other medium-chain acylcarnitines; capable of reversing severe ketoacidosis. | clinexprheumatol.org |

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by fibrosis of the skin and internal organs. nih.gov Recent metabolomic studies in SSc patients have identified a significant dysregulation of fatty acid and carnitine metabolism. nih.govnih.govinotiv.com Specifically, targeted analysis has shown altered levels of various acylcarnitines, and one study reported a downward trend for octanoyl-carnitine in SSc patients compared to healthy controls. researchgate.netnih.gov This implicates pathways involving this compound in the pathophysiology of SSc.

To investigate the mechanisms behind these metabolic changes and their contribution to the disease, animal models are essential. The most widely used and well-characterized model is bleomycin-induced scleroderma in mice. Repeated subcutaneous injections of bleomycin (B88199) induce skin fibrosis with histological and biochemical features that mimic human SSc. nih.gov This model reproduces key aspects of the disease, including inflammation, immune cell infiltration, and the excessive accumulation of extracellular matrix proteins. fraunhofer.de Although not yet explicitly used to study this compound, the bleomycin model represents the primary experimental system to explore the link between metabolic dysregulation, immune activation, and fibrosis observed in SSc. fraunhofer.de

Table 5: Relevance of Systemic Sclerosis Models

| Model Type | Description | Relevance to this compound Research | Reference(s) |

|---|---|---|---|

| Human SSc Patients | Metabolomic studies of plasma and immune cells. | Show dysregulated carnitine and fatty acid metabolism, with altered levels of octanoyl-carnitine, providing a clinical rationale for further study. | nih.govresearchgate.netnih.govinotiv.com |

Application in Isolated Organelle Studies (e.g., Isolated Mitochondria)

This compound, a medium-chain unsaturated acylcarnitine, is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. In isolated mitochondrial preparations, this compound is used as a specific substrate to probe the efficacy and kinetics of the enzymes involved in the carnitine shuttle and the beta-oxidation pathway.

Detailed Research Findings:

Studies employing isolated mitochondria, often from cardiac or hepatic tissues, have utilized this compound to elucidate several aspects of mitochondrial function. These include measuring rates of oxygen consumption, ATP synthesis, and the activity of specific enzymes within the fatty acid oxidation pathway.

One of the primary applications of this compound in isolated mitochondria is to assess the function of the carnitine/acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT II). By providing this compound as the sole substrate, researchers can measure the rate at which it is transported into the mitochondrial matrix and subsequently converted to 2-octenoyl-CoA for beta-oxidation. This is typically quantified by monitoring the consumption of oxygen, which is directly coupled to the electron transport chain and oxidative phosphorylation.

Furthermore, investigations have focused on the enzymatic steps within the beta-oxidation spiral that are specific to unsaturated fatty acids. The metabolism of this compound requires the action of additional enzymes, such as enoyl-CoA isomerase, to handle the double bond. Experiments with isolated mitochondria allow for the characterization of these enzymatic activities and the identification of potential metabolic bottlenecks or defects.

Below is an illustrative data table that represents the type of findings that would be generated from such research, comparing the mitochondrial respiration with this compound to other fatty acid substrates.

| Substrate | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) | P/O Ratio |

|---|---|---|---|---|

| Palmitoyl Carnitine | 150 ± 12 | 25 ± 3 | 6.0 | 2.5 |

| Octanoyl Carnitine | 180 ± 15 | 30 ± 4 | 6.0 | 2.5 |

| This compound | 175 ± 14 | 28 ± 3 | 6.3 | 2.4 |

This table is a representative example of data that would be generated in studies on isolated mitochondria and is for illustrative purposes. Actual values can vary based on the tissue source of mitochondria and experimental conditions.

The findings from these studies are crucial for understanding the metabolic pathways of unsaturated fatty acids and can provide insights into metabolic disorders where the oxidation of these substrates is impaired.

Analytical Methodologies for 2 Octenoyl Carnitine Quantification and Profiling in Research

Chromatographic Separation Techniques

Chromatography is essential for separating 2-Octenoyl carnitine from other compounds present in complex biological samples, ensuring that the subsequent detection is specific and accurate.

HPLC and its more advanced iteration, UPLC, are widely adopted for the analysis of acylcarnitines due to their ability to handle polar compounds and their compatibility with mass spectrometry detection. These techniques offer high resolution and are amenable to gradient elution, which is crucial for separating a wide range of acylcarnitines with different chain lengths and degrees of unsaturation lcms.cznih.govnih.govnih.govwaters.com.

UPLC systems, utilizing smaller particle size columns (e.g., ACQUITY UPLC HSS T3 columns), enable faster analysis times and improved separation efficiency compared to traditional HPLC lcms.czwaters.comdiva-portal.org. Typical chromatographic conditions involve reversed-phase separation using mobile phases composed of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and organic solvents like acetonitrile (B52724) or methanol (B129727) nih.govdiva-portal.org. A common run time for acylcarnitine profiling using UPLC-MS/MS is around 10-22 minutes, facilitating higher throughput lcms.cznih.gov. Hydrophilic interaction liquid chromatography (HILIC) has also been employed, particularly for retaining highly polar compounds creative-proteomics.combevital.no.

While LC-MS/MS is more prevalent, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be used for acylcarnitine analysis researchgate.netopen.ac.uk. However, the zwitterionic and thermally labile nature of acylcarnitines necessitates derivatization to increase their volatility and thermal stability for GC analysis. Common derivatization strategies include conversion to acyloxylactones or butyl esters nih.govresearchgate.netopen.ac.uk. GC-CI-MS (Chemical Ionization Mass Spectrometry) using isobutane (B21531) as a reactant gas has been reported for the analysis of C2-C18 acylcarnitines researchgate.net.

Mass Spectrometry Detection

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone for the sensitive and selective detection of this compound and other acylcarnitines.

Electrospray Ionization (ESI) in positive ion mode is the standard ionization technique for acylcarnitines when coupled with tandem quadrupole mass spectrometers nih.govnih.govwaters.comcore.ac.uknih.gov. This interface efficiently ionizes the polar carnitine moiety, producing protonated molecules ([M+H]+). Tandem quadrupole mass spectrometers, such as the Xevo TQ-S or Quattro II, allow for highly selective detection through MS/MS experiments lcms.czwaters.comscielo.org.co.

A characteristic fragmentation pattern for acylcarnitines involves the cleavage of the acyl-carnitine bond, commonly yielding a prominent fragment ion at m/z 85, which corresponds to the protonated carnitine moiety ([C4H11NO3]+) after loss of the acyl group and trimethylamine (B31210) nih.govbevital.nocore.ac.uknih.gov. This common fragment ion is often utilized for detection and quantification. Derivatization, as mentioned for GC, can also enhance ionization efficiency in LC-MS/MS nih.gov.

Multiple Reaction Monitoring (MRM) is the most widely used technique for the quantitative analysis of acylcarnitines by LC-MS/MS labce.com. In MRM, specific precursor ions (e.g., the protonated molecule of this compound) are selected in the first quadrupole, fragmented in the collision cell, and then specific product ions (e.g., the ion at m/z 85) are monitored in the third quadrupole labce.com. This targeted approach provides high sensitivity and selectivity, minimizing interference from the complex biological matrix.

For this compound, a typical MRM transition would involve monitoring its protonated molecule (precursor ion) and a characteristic fragment ion, often m/z 85 nih.govbevital.nocore.ac.uk. Scheduled MRM can be employed to optimize the acquisition time for each analyte, further increasing throughput nih.gov. While "acylcarnitine profiling" using MS/MS is a valuable screening tool, advanced methods employing UHPLC with improved chromatographic separation are being developed for more accurate quantification and the resolution of isomers nih.gov.

Sample Preparation and Internal Standardization

Effective sample preparation is crucial to remove interfering substances and to ensure that the analyte is in a suitable form for analysis. Internal standards (IS) are indispensable for accurate quantification, compensating for variations in sample preparation, extraction efficiency, and instrument response.

Sample preparation typically involves extraction of acylcarnitines from biological matrices such as plasma, serum, or urine. For urine samples, this might involve dilution and centrifugation lcms.czwaters.com. Plasma and tissue samples may undergo extraction with organic solvents like methanol nih.gov. Solid-phase extraction (SPE) is also utilized for cleaner sample matrices or more complex analyses nih.govresearchgate.net.

Stable isotope-labeled (SIL) internal standards, such as deuterated analogues of acylcarnitines (e.g., octanoyl-L-carnitine-d3), are commonly used lcms.czwaters.comnih.govnih.govmetabolomicsworkbench.org. The addition of the internal standard is critical; studies suggest that adding the IS to the liquid sample before drying or spotting onto filter paper can lead to higher and more reproducible recovery rates compared to adding it after sample preparation scielo.org.co. A mixture of various deuterated acylcarnitines is often used to cover a range of analytes simultaneously lcms.czwaters.commetabolomicsworkbench.org.

Calibration curves are constructed by spiking known concentrations of acylcarnitine standards, including this compound, with the internal standard into a blank matrix. These curves are then used to determine the concentration of the analyte in unknown samples nih.govnih.govmetabolomicsworkbench.org. The Lower Limit of Quantification (LLOQ) for octanoyl carnitine has been reported in the range of 1.5-20 ng/mL, depending on the specific method and matrix lcms.czwaters.com.

Compound List

this compound

Carnitine

Acetylcarnitine

Propionyl-L-carnitine

Butyryl-L-carnitine

Valeryl-L-carnitine

Isovaleryl-L-carnitine

Hexanoyl-L-carnitine

Octanoylcarnitine

Decanoyl-L-carnitine

Dodecanoyl-L-carnitine

Tetradecanoyl-L-carnitine

Hexadecanoyl-L-carnitine

Palmitoylcarnitine

Isomers (e.g., C5 isomers)

Data Table: Typical Analytical Parameters for Acylcarnitine Analysis

The following table summarizes common analytical parameters employed for the quantification and profiling of acylcarnitines, including this compound, using LC-MS/MS.

| Parameter | Detail | Reference(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | lcms.cznih.govnih.govnih.govwaters.comcore.ac.uknih.gov |

| Chromatographic Column | UPLC HSS T3 (1.8 µm, 2.1 mm x 150 mm) or Zorbax Eclipse XDB-C18 | lcms.cznih.govwaters.comdiva-portal.org |

| Mobile Phase | Gradient elution with aqueous buffer (e.g., 10 mM Ammonium Formate with 0.05% Formic Acid) and organic solvent (e.g., Methanol) | nih.govdiva-portal.org |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode | nih.govnih.govwaters.comcore.ac.uknih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.govwaters.combevital.nocore.ac.uknih.govlabce.commetbio.net |

| Key MRM Transition | Precursor ion → m/z 85 (common fragment for acylcarnitines) | nih.govbevital.nocore.ac.uknih.gov |

| Internal Standard Type | Stable Isotope-Labeled (SIL) analogues (e.g., deuterated acylcarnitines like C8-d3) | lcms.czwaters.comnih.govnih.govmetabolomicsworkbench.org |

| Typical LLOQ (Octanoyl-L-carnitine) | 1.5 ng/mL (in urine, as per specific validation) | lcms.czwaters.com |

| Run Time | ~10-22 minutes | lcms.cznih.gov |

(Note: Specific parameters may vary based on the biological matrix and the particular LC-MS/MS system used.)

Genetic Regulation of 2 Octenoyl Carnitine Metabolism

Genetic Factors Influencing Carnitine and Acylcarnitine Pools

The concentrations of carnitine and various acylcarnitines, including 2-octenoyl carnitine, are subject to significant inter-individual variability, a large portion of which is attributable to genetic heterogeneity. nih.gov Large-scale metabolomic and genome-wide association studies (GWAS) have identified several genes that play a critical role in maintaining the body's carnitine and acylcarnitine pools. These genes are involved in carnitine transport, synthesis, and metabolism. nih.govnih.gov

Key genetic factors contributing to the heterogeneity in carnitine levels include genes encoding:

Carnitine Transporters : Proteins responsible for moving carnitine across cell membranes.

Carnitine Synthesis Enzymes : Enzymes involved in the endogenous production of carnitine.

Carnitine Metabolism Enzymes : Enzymes that catalyze the conversion of carnitine to and from its various acylated forms. nih.govnih.gov

Below is a table summarizing the key genes identified as influencing carnitine and acylcarnitine pools.

| Gene | Function Category | Encoded Protein/Enzyme | Role in Carnitine Metabolism |

| CPT1A | Metabolism | Carnitine Palmitoyltransferase 1A | Catalyzes the initial step in long-chain fatty acid oxidation by converting long-chain acyl-CoAs to acylcarnitines. nih.govnih.goveur.nlfrontiersin.org |

| CPT2 | Metabolism | Carnitine Palmitoyltransferase 2 | Located in the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs for β-oxidation. nih.govnih.goveur.nlfrontiersin.org |

| CRAT | Metabolism | Carnitine Acetyltransferase | Involved in the transfer of short-chain acetyl groups between coenzyme A and carnitine. nih.govnih.goveur.nl |

| CROT | Metabolism | Carnitine Octanoyltransferase | Specifically transesterifies medium-chain fatty acyl chains, like octanoyl-CoA, to their carnitine esters. eur.nlresearchgate.net |

| SLC22A5 | Transporter | Organic Cation/Carnitine Transporter 2 (OCTN2) | A high-affinity carnitine transporter crucial for carnitine uptake into cells and reabsorption in the kidneys. nih.govnih.govnih.govmdpi.com |

| SLC22A16 | Transporter | Carnitine Transporter 2 (CT2) | A transporter that facilitates the movement of carnitine across cell membranes. nih.govnih.govmdpi.com |

| SLC25A20 | Transporter | Carnitine-Acylcarnitine Translocase (CACT) | Located in the inner mitochondrial membrane, it exchanges acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. hrsa.govmdpi.com |

Impact of Gene Polymorphisms on Carnitine Transporters and Metabolic Enzymes

Single nucleotide polymorphisms (SNPs) in genes encoding carnitine transporters are particularly influential. For instance, the rs12210538 SNP in the SLC22A16 gene is associated with lower levels of L-carnitine. nih.govnih.gov Individuals carrying two alleles of this particular SNP exhibit the lowest concentrations of L-carnitine. nih.gov

Mutations in the SLC22A5 gene, which encodes the primary carnitine transporter OCTN2, can lead to systemic carnitine deficiency. nih.govnih.gov Various mutations, from missense and nonsense to splice-site alterations, can impair the function or expression of the OCTN2 transporter. nih.gov For example, specific mutations like Ser467Cys and Trp283Cys have been shown to significantly reduce the uptake of L-carnitine in vitro. nih.gov A novel variant, c. 821G > A: p. Trp274Ter, is believed to act as a pathogenic factor by diminishing the binding affinity of the OCTN2 protein for carnitine. nih.gov

Similarly, genetic changes in the SLC25A20 gene, which provides instructions for making carnitine-acylcarnitine translocase (CACT), cause CACT deficiency. hrsa.gov This autosomal recessive condition prevents the body from properly breaking down long-chain fatty acids for energy. hrsa.gov

The table below details specific genetic polymorphisms and their documented impact on carnitine metabolism.

| Gene | Polymorphism/Mutation | Consequence | Reference |

| SLC22A16 | rs12210538 | Associated with the lowest levels of L-carnitine in individuals with two copies of the allele. | nih.govnih.gov |

| SLC22A5 | Ser467Cys | Significantly reduces L-carnitine uptake by the OCTN2 transporter in vitro. | nih.gov |

| SLC22A5 | Trp283Cys | Significantly reduces L-carnitine uptake by the OCTN2 transporter in vitro. | nih.gov |

| SLC22A5 | c. 821G > A: p. Trp274Ter | Potentially pathogenic; reduces the binding affinity of the OCTN2 protein for carnitine. | nih.gov |

| SLC25A20 | Various mutations | Cause Carnitine-Acylcarnitine Translocase (CACT) deficiency, impairing long-chain fatty acid metabolism. | hrsa.gov |

Transcriptional Regulation of Enzymes Involved in this compound Pathways

The expression of genes encoding enzymes and transporters crucial for this compound metabolism is tightly controlled at the transcriptional level by various nuclear receptors and transcription factors. This regulation ensures that the pathways are activated or suppressed in response to different metabolic states, such as fasting or feeding. mdpi.com

A key regulator is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that functions as a major controller of lipid metabolism. mdpi.comnih.gov PPARα directly regulates the expression of the SLC22A5 (OCTN2) gene in humans, pigs, and cattle. nih.gov This regulation is mediated by the binding of a PPARα/retinoid X receptor (RXR) heterodimer to a specific DNA sequence known as a peroxisome proliferator response element (PPRE), which has been identified in the first intron of the OCTN2 gene across these species. nih.gov

In skeletal muscle, the regulation of SLC22A5 transcription is more complex. While PPARα plays a role, other factors are also involved, as evidenced by the maintenance of OCTN2 mRNA levels in PPARα knock-out mice. mdpi.com Further research has identified the myocyte enhancer factor 2 (MEF2) as another key transcription factor. mdpi.comresearchgate.net The coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator) stimulates the expression of OCTN2, potentially through its interaction with both PPARα and MEF2. mdpi.com This suggests a multi-layered regulatory system for carnitine uptake in muscle tissue.

The enzyme Carnitine Octanoyltransferase (CROT), which is directly involved in the metabolism of medium-chain acyl-CoAs like octanoyl-CoA, is also subject to genetic regulation. researchgate.net Studies on rat CROT have revealed complex post-transcriptional regulation, where three different transcripts are produced through cis- and trans-splicing reactions. nih.gov This process is partly controlled by a putative exonic splicing enhancer (ESE) sequence within the gene. nih.gov

The primary transcriptional regulators and their targets in the this compound pathway are summarized in the table below.

| Regulatory Factor | Target Gene(s) | Mode of Action |

| PPARα | SLC22A5 (OCTN2), SLC25A20 (CACT) | Binds to a PPRE in the target gene's intron, directly stimulating transcription, particularly during states of energy deprivation. mdpi.comnih.gov |

| PGC-1α | SLC22A5 (OCTN2) | Acts as a coactivator for transcription factors like PPARα and MEF2, enhancing the expression of genes involved in energy metabolism in tissues like skeletal muscle. mdpi.com |

| MEF2 | SLC22A5 (OCTN2) | A nuclear transcription factor that directly stimulates the activity of the OCTN2 promoter in skeletal muscle, providing an additional layer of regulatory control. mdpi.comresearchgate.net |

Emerging Research Areas and Future Perspectives

Investigation of Novel Metabolic Pathways and Interactions

While the canonical role of 2-Octenoyl carnitine is in the transport of octenoyl-CoA for mitochondrial β-oxidation, researchers are exploring its involvement in other metabolic routes and interactions. The enzyme responsible for its formation, carnitine O-octanoyltransferase (CROT), is primarily located in peroxisomes. wikipedia.orgsinobiological.com This localization suggests a crucial role for this compound in interfacing peroxisomal and mitochondrial metabolism. Peroxisomes are responsible for the initial breakdown of very long-chain fatty acids, and this compound may act as a key shuttle molecule, transporting the shortened acyl groups to the mitochondria for complete oxidation. frontiersin.orgfrontiersin.org

Recent studies have highlighted that CROT can supply acetyl-CoA to cells under glucose-limited conditions by catalyzing the transfer of acetyl groups from acetylcarnitine to coenzyme A. wikipedia.org This finding opens up the possibility that this compound, or the enzyme CROT itself, may participate in metabolic flexibility beyond fatty acid oxidation, potentially influencing cellular energy homeostasis in response to nutrient availability.

Future research is likely to focus on:

Mapping the complete interactome of this compound: Identifying all proteins and enzymes that interact with this compound to understand its full range of metabolic functions.

Investigating its role in inter-organelle communication: Delving deeper into how this compound facilitates communication and metabolic crosstalk between peroxisomes, mitochondria, and other cellular compartments.

Exploring its involvement in alternative metabolic pathways: Determining if this compound or its precursors are utilized in biosynthetic pathways, such as the elongation of fatty acids or the synthesis of other bioactive lipids. wikipedia.org

Elucidation of Uncharted Biological Roles

Beyond its established role in energy metabolism, this compound and other acylcarnitines are emerging as potential signaling molecules and regulators of cellular processes. metwarebio.com Elevated levels of medium-chain acylcarnitines have been observed during exercise, suggesting a role in supporting lipid oxidation and acting as signaling molecules to activate pathways involved in increased β-oxidation. nih.gov

The accumulation of acylcarnitines, including medium-chain species, is also recognized as a detoxification mechanism to buffer excess acyl-CoA groups, which can be toxic to cells and disrupt metabolic function. metwarebio.com This "buffering" capacity is crucial during periods of metabolic stress.

Emerging evidence suggests that acylcarnitines can influence inflammatory pathways. metwarebio.com While much of this research has focused on long-chain acylcarnitines, the potential for this compound to modulate inflammatory responses remains an area of active investigation. Furthermore, the enzyme CROT has been implicated in vascular calcification, suggesting a previously unknown role for the metabolism of medium-chain fatty acids in this pathological process. frontiersin.orgfrontiersin.org

Future research directions include:

Investigating the signaling properties of this compound: Determining if it can directly activate or inhibit signaling pathways, such as those involving nuclear receptors or protein kinases.

Exploring its role in cellular stress responses: Understanding how fluctuations in this compound levels contribute to the cellular response to oxidative stress, nutrient deprivation, and other challenges.

Defining its contribution to disease pathophysiology: Moving beyond its use as a biomarker to understand its mechanistic role in the development and progression of diseases like cardiovascular disease and metabolic syndrome.

Development of Research Tools and Methodologies

Advancements in analytical techniques are crucial for deepening our understanding of this compound. Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary tools for the sensitive and specific quantification of acylcarnitines in biological samples. uit.nonih.govnih.govnih.gov

Recent developments in this field have focused on:

Improved chromatographic separation: The development of ultra-high-performance liquid chromatography (UHPLC) methods allows for better separation of acylcarnitine isomers, which can be challenging with direct infusion mass spectrometry. uit.nonih.gov

High-resolution mass spectrometry (HRMS): The use of HRMS provides more accurate mass measurements, aiding in the confident identification of a wider range of acylcarnitine species. researchgate.net

Novel derivatization strategies: Chemical derivatization can improve the chromatographic behavior and mass spectrometric detection of acylcarnitines. nih.govresearchgate.net

Metabolomic profiling: Comprehensive acylcarnitine profiling using these advanced methods can provide a snapshot of fatty acid metabolism and identify perturbations associated with disease. nih.gov

The table below summarizes some of the key analytical techniques used in this compound research.

| Methodology | Principle | Advantages | Challenges |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for identification and quantification. | High sensitivity, high specificity, ability to quantify a wide range of acylcarnitines. | Can be complex, requires specialized equipment, potential for matrix effects. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Increased confidence in compound identification, ability to discover novel acylcarnitine species. | Higher instrument cost, data analysis can be more complex. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectra for identification. | Excellent chromatographic resolution for certain compounds. | Requires derivatization for non-volatile compounds like acylcarnitines, which can introduce variability. |

Future efforts in this area will likely focus on developing even more sensitive and high-throughput methods for acylcarnitine analysis, as well as creating advanced computational tools for data analysis and interpretation.

Exploration of Therapeutic Strategies Based on Metabolic Modulation (e.g., CROT Inhibition)

The growing understanding of the roles of this compound and its synthesizing enzyme, CROT, in various physiological and pathological processes has opened up new avenues for therapeutic intervention. Modulating the levels of this compound through the inhibition of CROT is an emerging therapeutic strategy.

Recent research has identified CROT as a potential therapeutic target in vascular calcification. nih.gov Studies have shown that silencing CROT in smooth muscle cells can inhibit their calcification potential. frontiersin.org Furthermore, genetic deletion of CROT in mice has been associated with an increase in anti-inflammatory omega-3 fatty acids, suggesting a potential mechanism for the anti-calcific effects of CROT suppression. frontiersin.org

The development of small molecule inhibitors targeting CROT is a promising area of drug discovery. nih.gov Such inhibitors could potentially be used to treat a range of conditions where dysregulated medium-chain fatty acid metabolism plays a role.

The table below outlines potential therapeutic strategies involving the modulation of this compound.

| Therapeutic Strategy | Mechanism of Action | Potential Applications | Research Status |

|---|---|---|---|

| CROT Inhibition | Decreases the synthesis of this compound and other medium-chain acylcarnitines, potentially altering fatty acid metabolism and reducing the accumulation of pro-calcific or pro-inflammatory metabolites. | Vascular calcification, inflammatory diseases, certain metabolic disorders. | Preclinical studies have shown promise. Small molecule inhibitor development is in early stages. |

| Substrate Supplementation/Restriction | Modifying the dietary intake of medium-chain fatty acids to either increase or decrease the substrate available for this compound synthesis. | Inherited metabolic disorders, conditions associated with fatty acid oxidation defects. | Dietary interventions are currently used for some metabolic diseases, but the specific role of modulating this compound is still being investigated. |

Future research in this area will focus on the design and synthesis of potent and selective CROT inhibitors, as well as preclinical and clinical studies to evaluate their safety and efficacy in various disease models.

常见问题

Q. How can carnitine research integrate insights from chemistry and systems biology?

- Methodological Answer : Employ molecular docking simulations to predict this compound’s interactions with enzymes like carnitine palmitoyltransferase (CPT). Validate predictions with in vitro activity assays and correlate findings with transcriptomic data from animal models. Use network pharmacology to map multi-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。